molecular formula C15H15ClN2O2 B14211438 1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one CAS No. 827601-50-3

1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one

Cat. No.: B14211438
CAS No.: 827601-50-3
M. Wt: 290.74 g/mol
InChI Key: ONSYLQXADGULCO-UHFFFAOYSA-N
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Description

1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chloronaphthalene moiety attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one typically involves the reaction of 5-chloronaphthalene with ethyl imidazolidinone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, hydro derivatives, and various substituted imidazolidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one stands out due to its unique structural features, which confer distinct chemical reactivity and potential biological activities. Its chloronaphthalene moiety and imidazolidinone ring make it a versatile compound for various applications in scientific research .

Properties

CAS No.

827601-50-3

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

1-[2-(5-chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one

InChI

InChI=1S/C15H15ClN2O2/c16-13-6-2-4-11-10(3-1-5-12(11)13)7-8-18-14(19)9-17-15(18)20/h1-6,14,19H,7-9H2,(H,17,20)

InChI Key

ONSYLQXADGULCO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)N1)CCC2=C3C=CC=C(C3=CC=C2)Cl)O

Origin of Product

United States

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